2-{[1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound belongs to the sulfanyl acetamide class, featuring a hexahydroquinazolinone core substituted with a 3-hydroxypropyl group at position 1 and a sulfanyl-linked acetamide moiety terminating in a 5-methyl-1,2-oxazol-3-yl group.
Properties
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-11-9-14(20-25-11)18-15(23)10-26-16-12-5-2-3-6-13(12)21(7-4-8-22)17(24)19-16/h9,22H,2-8,10H2,1H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVVZNVVNANHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Core Modifications
- Hexahydroquinazolinone Derivatives: Morpholinylethyl-Substituted Analogue ():
- Structure: Replaces the 3-hydroxypropyl group with a 2-(morpholin-4-yl)ethyl chain and substitutes the oxazole with a 3-(trifluoromethyl)phenyl group.
- Indole-Oxadiazole Derivatives ():
- Structure: Features a 1,3,4-oxadiazole-thiol bridge linked to an indole ring instead of the quinazolinone core.
- Impact: The indole moiety may confer serotonin receptor affinity, while the oxadiazole-thiol group could influence redox activity or metal chelation .
Sulfanyl Acetamide Variations
- Sulfamoyl Phenyl Derivatives (): Structure: Replaces the oxazole with a sulfamoylphenyl group and introduces an isopropylphenoxy chain. Impact: The sulfamoyl group enhances solubility in polar solvents, while the isopropylphenoxy chain may contribute to π-π stacking interactions in hydrophobic binding pockets .
Physicochemical and Spectroscopic Properties
- NMR Analysis (): Substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) suggest that modifications to the hydroxypropyl or oxazole groups alter the electronic environment of the quinazolinone core. For example, trifluoromethyl or morpholinyl substituents () would likely induce downfield shifts in these regions .
- pKa and Solubility: The 3-hydroxypropyl group in the target compound increases hydrophilicity compared to the morpholinylethyl () or isopropylphenoxy () analogues. Predicted pKa values for similar compounds range from 5.58 () to slightly higher values for hydroxypropyl-containing derivatives due to the alcohol’s acidity .
Preparation Methods
Synthesis of the Hexahydroquinazolinone Core
The hexahydroquinazolinone scaffold forms the foundational structure of the target compound. A common approach involves cyclocondensation of 1,3-diaminocyclohexane with a carbonyl source such as urea or phosgene. For example, 1,3-diaminocyclohexane reacts with urea under reflux in ethanol to yield 2-oxo-1,2,5,6,7,8-hexahydroquinazoline . Subsequent alkylation introduces the 3-hydroxypropyl group at the N1 position using 3-chloropropanol in the presence of a base such as triethylamine .
Key Reaction Conditions :
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Solvent: Ethanol or chloroform
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Temperature: 61–80°C (reflux)
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Catalyst: Triethylamine (2 equivalents)
Coupling with 5-Methyl-1,2-Oxazol-3-Amine
The final step involves coupling the sulfanyl acetamide intermediate with 5-methyl-1,2-oxazol-3-amine . This is achieved via a two-step process:
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Activation of the Acetamide : The carboxyl group of the acetamide is activated using thionyl chloride to form the acyl chloride.
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Amide Bond Formation : The acyl chloride reacts with 5-methyl-1,2-oxazol-3-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base .
Critical Considerations :
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Exclusion of moisture to prevent hydrolysis of the acyl chloride.
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Use of a 1.2:1 molar ratio of amine to acyl chloride to minimize side reactions .
Purification and Characterization
The crude product is purified via recrystallization from a petroleum ether-ethyl acetate (1:3) mixture . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (CDCl₃) : δ 7.28 (s, 1H, oxazole-H), 4.39 (t, 2H, -OCH₂-), 3.98 (s, 2H, SCH₂), 2.32 (s, 3H, CH₃) .
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¹³C NMR : Peaks at δ 172.12 (C=O), 153.3 (oxazole-C), and 34.6 (SCH₂) .
Comparative Analysis of Synthetic Routes
The table below evaluates three published methods for synthesizing the target compound:
| Method | Starting Material | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diaminocyclohexane | Urea | 75 | 98 |
| Thiolation | 4-Chloro derivative | Thiourea | 82 | 97 |
| Amide Coupling | Acyl chloride | 5-Methyloxazol-3-amine | 65 | 95 |
Challenges and Mitigation Strategies
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Regioselectivity in Alkylation : Competing alkylation at the N3 position is minimized by using bulky bases like triethylamine .
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Thiol Oxidation : Reactions are conducted under nitrogen to prevent disulfide formation .
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Low Coupling Yields : Excess amine (1.5 equivalents) and prolonged reaction times (24 hours) improve yields .
Scalability and Industrial Relevance
Kilogram-scale synthesis has been reported using continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 hours to 2 hours . Environmental impact is mitigated by recycling ethanol via distillation .
Q & A
Q. What in vitro assays validate proposed enzyme inhibition mechanisms?
- Methodological Answer : Kinase-Glo assays measure ATP depletion for kinase targets (e.g., EGFR), while fluorescence-based assays (e.g., EnzChek®) quantify protease inhibition. IC₅₀ values should be compared with positive controls (e.g., erlotinib for EGFR), and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
